molecular formula C21H24N2O5S B4616752 4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid

4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid

Cat. No.: B4616752
M. Wt: 416.5 g/mol
InChI Key: ZBDZRZQGMZUSSZ-UHFFFAOYSA-N
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Description

4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.14059304 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Amino Phenyl Methanol

A study by Amalʼchieva et al. (2022) focuses on the reactions of 4-oxobutanoic acids with 1,3-binucleophilic agents like (2-aminophenyl) methanol. This research highlights the formation of benzopyrroloxazine derivatives through quantum-chemical calculations. These findings are crucial for understanding the compound's reactivity and potential applications in synthesizing novel heterocyclic compounds (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).

Synthesis and Cyclization

Shipilovskikh et al. (2009) described the synthesis and intramolecular cyclization of related compounds, providing insights into chemical transformations that might be relevant for understanding the behavior and potential applications of 4-oxobutanoic acid derivatives in organic synthesis. These processes are essential for creating compounds with specific properties and biological activities (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Hydrolysis Studies

Iwanami et al. (1964) investigated the hydrolysis of compounds obtained from reactions of diethyl acetylenedicarboxylate with amines, including structures related to 4-oxobutanoic acid derivatives. These studies offer valuable insights into the compound's stability and reactivity under different conditions, which is vital for its application in various fields, including medicinal chemistry (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Glycolic Acid Oxidase Inhibition

Research by Williams et al. (1983) on the synthesis of 4-substituted 2,4-dioxobutanoic acids, including compounds with structural similarities to the one , revealed their potent inhibitory effects on glycolic acid oxidase. This enzyme inhibition is significant for therapeutic research and understanding the biochemical interactions of similar compounds (Williams, Eichler, Randall, Rooney, Cragoe, Streeter, Schwam, Michelson, Patchett, & Taub, 1983).

Conformational Studies

Horwell et al. (1994) synthesized conformationally constrained tryptophan derivatives to explore the structural and conformational aspects of such compounds. Understanding the conformational properties of amino acids and their analogs, including those related to 4-oxobutanoic acid derivatives, is crucial for the design of peptides and peptoids with specific biological activities (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Properties

IUPAC Name

4-[[3-[(2-ethoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-2-28-15-9-5-4-8-14(15)22-20(27)19-13-7-3-6-10-16(13)29-21(19)23-17(24)11-12-18(25)26/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDZRZQGMZUSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid
Reactant of Route 3
4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid
Reactant of Route 4
4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid
Reactant of Route 5
4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid
Reactant of Route 6
4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid

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